水杨酸毛果芸香碱

描述

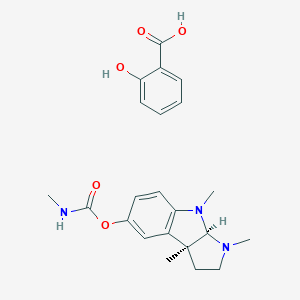

Physostigmine Salicylate is a derivative of the Calabar bean . Its active moiety, physostigmine, is also known as eserine . It is an antidote used to reverse the effect of drugs that cause anticholinergic syndrome . It is a reversible anticholinesterase which effectively increases the concentration of acetylcholine at the sites of cholinergic transmission .

Synthesis Analysis

Physostigmine was the first known anticholinesterase used by humans. The native Efik people of West Africa used dried, ripened Calabar beans containing the alkaloid physostigmine in their “trial by ordeal” . The chemical was synthesized for the first time in 1935 by Percy Lavon Julian and Josef Pikl .

Molecular Structure Analysis

The chemical structure of Physostigmine Salicylate is C15H21N3O2•C7H6O3 . It is soluble in water and a 0.5% aqueous solution has a pH of 5.8 .

Chemical Reactions Analysis

Physostigmine Salicylate is a reversible anticholinesterase which effectively increases the concentration of acetylcholine at the sites of cholinergic transmission . It inhibits the destructive action of acetylcholinesterase and thereby prolongs and exaggerates the effect of the acetylcholine .

Physical And Chemical Properties Analysis

Physostigmine salicylate occurs as a white, shining, odorless crystal or white powder . It is soluble in water (1:75), alcohol (1:16), or chloroform (1:6) but much less soluble in ether (1:250) . On prolonged exposure to air and light, the crystals turn red .

科学研究应用

Treatment of Glaucoma

Physostigmine salicylate has been approved by the FDA for use in treating glaucoma. It helps manage this condition by reducing the pressure inside the eye, which is crucial in preventing optic nerve damage and loss of vision .

Anticholinergic Toxicity

It is particularly useful in treating anticholinergic toxicity because it can cross the blood-brain barrier. This allows it to counteract the effects of toxic substances that interfere with acetylcholine transmission, such as atropine, scopolamine, and other anticholinergic drug overdoses .

Acetylcholinesterase Inhibition

As an acetylcholinesterase inhibitor that crosses the blood-brain barrier, Physostigmine salicylate forms a carbamylated enzyme complex with acetylcholinesterase that degrades slowly, enhancing acetylcholine signals in the brain .

Perioperative Sepsis and Septic Shock

There is ongoing research on the adjunctive use of Physostigmine salicylate in perioperative sepsis and septic shock. A clinical trial is being conducted to provide evidence of its effectiveness in humans for this new indication .

Treatment of Anticholinergic-Induced Delirium

Physostigmine salicylate is most commonly employed in the treatment of anticholinergic-induced delirium due to its ability to increase acetylcholine concentrations at cholinergic receptors .

Stability Under Autoclaving

Research has been conducted on the effects of autoclaving on the stability of Physostigmine salicylate, which is important for ensuring its effectiveness after sterilization processes .

作用机制

Target of Action

Physostigmine salicylate primarily targets acetylcholinesterase , an enzyme responsible for the breakdown of acetylcholine . Acetylcholine is a neurotransmitter that plays a crucial role in transmitting signals in the nervous system .

Mode of Action

Physostigmine salicylate acts as a reversible cholinesterase inhibitor . It inhibits acetylcholinesterase, thereby interfering with the metabolism of acetylcholine . This interference leads to an increase in the concentration of acetylcholine at the synapse, indirectly stimulating both nicotinic and muscarinic receptors .

Biochemical Pathways

By inhibiting acetylcholinesterase and increasing the concentration of acetylcholine, physostigmine salicylate affects the cholinergic transmission pathway . This pathway is involved in various physiological functions, including muscle movement and memory processes .

Pharmacokinetics

Physostigmine salicylate is readily absorbed from the gastrointestinal tract, mucous membranes, and subcutaneous tissue . It is metabolized via hydrolysis by cholinesterases . A small amount of the drug is excreted via urine . The elimination half-life of physostigmine salicylate is approximately 1-2 hours .

Result of Action

The increase in acetylcholine concentration due to the action of physostigmine salicylate can reverse both central and peripheral anticholinergia . This makes it effective in treating conditions like glaucoma and anticholinergic toxicity . It is also used to treat the central nervous system effects of atropine overdose and other anticholinergic drug overdoses .

Action Environment

The action of physostigmine salicylate can be influenced by various environmental factors. For instance, its lipid-soluble nature allows it to cross the blood-brain barrier, making it effective in treating central nervous system effects . Its short-acting nature means that its effects are relatively transient .

安全和危害

Physostigmine Salicylate is a poison by ingestion, subcutaneous, intramuscular, intravenous, and intraperitoneal routes . It may cause serious side effects including hives, difficulty breathing, swelling of your face, lips, tongue, or throat, increased urination or bowel movements, stomach cramps, severe or worsening nausea or vomiting, increased sweating, blurred vision, and excessive saliva in your mouth . It is crucial to seek medical attention promptly if someone is suspected of having anticholinergic toxicity to prevent complications and ensure appropriate treatment .

未来方向

Physostigmine is useful in the treatment of anticholinergic toxicity and can potentially prevent a patient from being intubated and receiving large amounts of sedatives . The FDA has allowed for the temporary importation of Anticholium® (physostigmine salicylate) due to physostigmine shortages . It is also used to reverse neuromuscular blocking . It has been shown to improve long-term memory , and was once explored as a therapy for Alzheimer’s disease .

属性

IUPAC Name |

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOTZTANVBDFOF-PBCQUBLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883232 | |

| Record name | Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Physostigmine salicylate | |

CAS RN |

57-64-7 | |

| Record name | (-)-Physostigmine salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Physostigmine salicylate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Physostigmine salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Physostigmine salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYSOSTIGMINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2046ZRO9VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

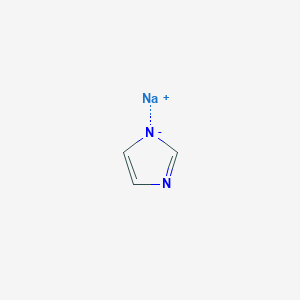

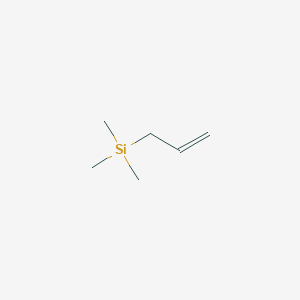

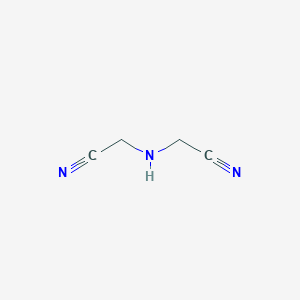

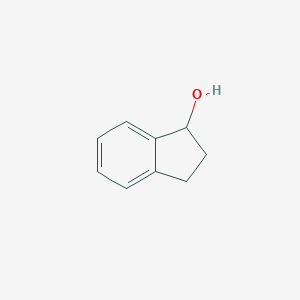

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

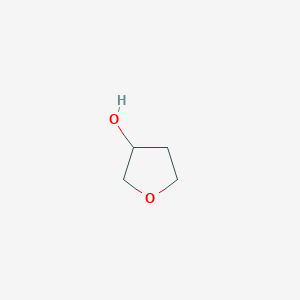

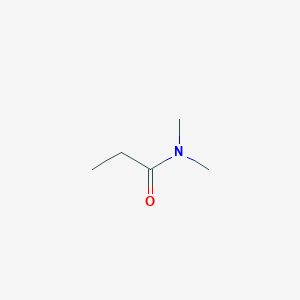

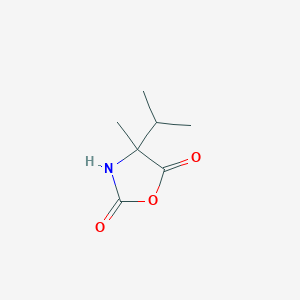

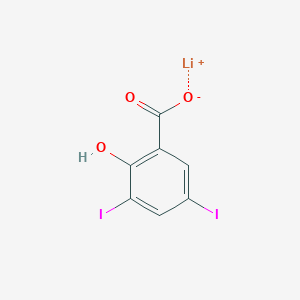

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Physostigmine Salicylate?

A1: Physostigmine Salicylate acts as a reversible cholinesterase inhibitor. [, , ] It prevents the breakdown of acetylcholine, a neurotransmitter, leading to its accumulation in the synaptic cleft. This enhanced cholinergic transmission affects both the central and peripheral nervous systems. [, ]

Q2: How does Physostigmine Salicylate impact the cardiovascular system?

A2: Studies in various animal models have shown that Physostigmine Salicylate can elicit diverse cardiovascular responses. In atropinized animals, Physostigmine Salicylate can potentiate the vasopressor effects of acetylcholine, resulting in a rise in blood pressure. [] Conversely, in other models, it can induce a decrease in blood pressure and heart rate when administered centrally. [] These contrasting effects highlight the complex interplay between Physostigmine Salicylate and the autonomic nervous system. []

Q3: What is the molecular formula and weight of Physostigmine Salicylate?

A4: The molecular formula of Physostigmine Salicylate is C22H27N3O5, and its molecular weight is 413.47 g/mol. [, ]

Q4: What are the challenges in formulating Physostigmine Salicylate for different routes of administration?

A7: Physostigmine Salicylate presents formulation challenges due to its sensitivity to various factors, including pH, oxygen, and temperature. [, ] Developing stable and effective formulations for different routes of administration, such as sublingual tablets or transdermal patches, requires careful selection of excipients and optimization of manufacturing processes. [, ]

Q5: How does the choice of solvent system affect the transdermal delivery of Physostigmine Salicylate?

A8: Research demonstrates that the transdermal flux of Physostigmine Salicylate and its counterion, salicylate, can vary significantly depending on the solvent system. [] A study observed higher fluxes for salicylate compared to Physostigmine Salicylate across human skin when using solvent systems containing isopropyl myristate, isopropyl alcohol, or their mixtures. [] The ionization state and differential diffusion of the ion pair within the stratum corneum are believed to contribute to these observations. []

Q6: How is Physostigmine Salicylate absorbed and distributed in the body?

A9: Physostigmine Salicylate is rapidly absorbed following various routes of administration. It readily crosses the blood-brain barrier, explaining its central nervous system effects. [, ] A radioimmunoassay study in rats estimated the apparent volume of distribution for Physostigmine Salicylate to be 5.9 L/kg after intramuscular administration. []

Q7: What are the potential toxic effects of Physostigmine Salicylate?

A10: As a potent cholinesterase inhibitor, Physostigmine Salicylate can induce a range of cholinergic side effects, particularly at high doses. [, , ] These can include nausea, vomiting, diarrhea, sweating, bradycardia, and bronchospasm. [, ] In severe cases, seizures and respiratory depression may occur. [, ] Careful dose titration and monitoring for adverse events are crucial. []

Q8: What analytical methods are employed to quantify Physostigmine Salicylate in biological samples?

A12: Various analytical techniques can be used to quantify Physostigmine Salicylate in biological samples. Gas chromatography, coupled with suitable detection methods, allows for the separation and quantification of Physostigmine Salicylate. [] Radioimmunoassay offers a sensitive and specific method for measuring Physostigmine Salicylate levels in plasma. [] High-performance liquid chromatography (HPLC) is another widely used technique for Physostigmine Salicylate analysis. [, ] The choice of method depends on factors such as sensitivity, specificity, and available resources. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。